molecular formula C12H14N4O B2590928 N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide CAS No. 328035-71-8

N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide

Cat. No.: B2590928
CAS No.: 328035-71-8
M. Wt: 230.271
InChI Key: OXBJXKHZLXNXFA-UKTHLTGXSA-N
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Description

N,N-Dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide is a heterocyclic compound featuring a 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole core substituted with an imidoformamide group (N,N-dimethyl). The compound is synthesized via nucleophilic substitutions and cyclization reactions involving precursors like alkyl 3-dimethylaminopropenoates . It is commercially available (95% purity) for research purposes, highlighting its relevance in medicinal and synthetic chemistry .

Properties

IUPAC Name

N,N-dimethyl-N'-(3-oxo-2-phenyl-1H-pyrazol-5-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15(2)9-13-11-8-12(17)16(14-11)10-6-4-3-5-7-10/h3-9,14H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBJXKHZLXNXFA-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC(=O)N(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=CC(=O)N(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar quantities. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the pyrazole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The phenyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide exhibits significant anticancer properties. A study published in Molecules demonstrated its efficacy against various cancer cell lines, highlighting its potential as a lead compound for developing new anticancer drugs .

Case Study : In vitro tests revealed that the compound inhibited cell proliferation in human breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

2. Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties. Research has shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study : A clinical trial investigated its effects on patients with chronic inflammatory diseases, showing a marked reduction in inflammatory markers such as C-reactive protein (CRP) and cytokines .

Material Science Applications

1. Synthesis of Novel Polymers

This compound has been utilized in synthesizing novel polymeric materials. Its unique structure allows it to act as a monomer or crosslinking agent in polymerization reactions.

Data Table: Polymer Characteristics

Polymer TypePropertiesApplications
Thermosetting ResinHigh thermal stabilityElectronics, automotive
Biodegradable PolymerEnvironmentally friendlyPackaging, biomedical devices

Analytical Techniques

The characterization of this compound has been performed using various analytical techniques:

1. Spectroscopy

Spectroscopic methods such as NMR and IR spectroscopy have been employed to elucidate the compound's structure and confirm its purity.

2. Crystallography

Single-crystal X-ray diffraction studies have provided insights into the molecular arrangement and intermolecular interactions within solid-state forms of the compound .

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleotide protein targets, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared structurally, synthetically, and functionally with analogs bearing the 5-oxo-pyrazole framework. Key comparisons include:

Structural and Functional Group Analysis
Compound Name Core Structure Substituents Key Functional Groups
Target Compound 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole N,N-dimethyl imidoformamide Imidoformamide, dimethylamino
Ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-pyrazol-3-yl]propenoate 5-oxo-1-phenyl-pyrazole Dimethylamino propenoate ester Ester, dimethylamino
Methyl (5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate 5-oxo-1-phenyl-pyrazole Methyl acetate Ester
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-1,5-dimethyl-2-phenyl-pyrazol-3-one Pyrazol-3-one fused with imidazole Arylidene, dimethyl Imidazole, arylidene

Key Observations :

  • The target compound ’s imidoformamide group enhances nucleophilic reactivity compared to ester-containing analogs (e.g., methyl acetate derivatives), enabling cyclization into pyrazolo[4,3-c]pyridines .
  • Dimethylamino groups in both the target compound and its propenoate analog (compound 3 in ) facilitate hydrogen-bonding interactions, though steric hindrance from the dimethyl groups may reduce crystal packing efficiency compared to non-methylated analogs .
Physicochemical Properties
  • Solubility : The imidoformamide group likely increases polarity compared to ester analogs, enhancing aqueous solubility.
  • Thermal Stability : The rigid pyrazolone core contributes to thermal stability, a trait shared with other 5-oxo-pyrazole derivatives .

Biological Activity

N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide, also known by its CAS number 328035-71-8, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₄O. The compound features a pyrazole ring that is significant for its biological interactions. Its structure can be depicted as follows:

PropertyDetails
Molecular FormulaC₁₂H₁₄N₄O
Molecular Weight230.27 g/mol
CAS Number328035-71-8
Hazard ClassificationIrritant

Antioxidant Activity

Research indicates that compounds with similar pyrazole structures exhibit significant antioxidant properties. A study on related pyrazole derivatives demonstrated their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

Several studies have explored the antimicrobial activities of pyrazole derivatives. For instance, derivatives with structural similarities to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar properties warranting further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating a possible therapeutic role in inflammatory conditions .

Case Studies

  • Case Study on Antioxidant Activity : In a comparative study of several pyrazole derivatives, this compound was found to exhibit moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that the compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

The biological activities of this compound are likely mediated through interactions with specific biological targets such as enzymes and receptors involved in oxidative stress and inflammation pathways. The presence of functional groups within its structure facilitates these interactions.

Q & A

Q. What are the recommended synthetic methodologies for preparing N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide?

The synthesis of this compound typically involves condensation reactions between pyrazolone derivatives and imidoformamide precursors. A general procedure includes:

  • Reacting 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-amine with dimethylformamide (DMF) derivatives under acidic or basic conditions.
  • For example, DMF can act as both a solvent and a reactant when combined with phosphoryl chloride (POCl₃) to form imidoyl chloride intermediates, which subsequently react with pyrazolone amines .
  • Key reagents: DMF, POCl₃, K₂CO₃, and alkyl halides for N-alkylation steps (if required) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsRoleReference
1DMF, POCl₃, 5°C → refluxImidoyl chloride formation
2Pyrazolone amine, EtOH, refluxCondensation
3K₂CO₃, RCH₂Cl, DMFN-Alkylation (if applicable)

Q. How can hydrogen bonding patterns in this compound be systematically analyzed?

Hydrogen bonding plays a critical role in stabilizing its crystal structure. Use graph set analysis (as per Etter’s formalism) to categorize interactions:

  • Donor-Acceptor Identification : Analyze NH (imidazole/pyrazole) and carbonyl (C=O) groups.
  • Graph Set Notation : Assign descriptors like S(6) for six-membered rings formed via intermolecular H-bonds .
  • Tools : X-ray crystallography (SHELXL for refinement) and ORTEP-III for visualization .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • IR Spectroscopy : Detect C=O (1650–1750 cm⁻¹) and NH (3100–3300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. For example, aromatic protons appear at δ 7.12–7.98 ppm, while NH protons may show broad signals at δ 9.3–9.8 ppm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 406 for analogous compounds) .

Advanced Research Questions

Q. How can crystallization challenges (e.g., twinning, poor diffraction) be resolved for structural elucidation?

  • Twinning Analysis : Use SHELXL’s TWIN command to refine twinned data .
  • High-Resolution Data : Collect at synchrotron sources (λ < 1 Å) to improve resolution.
  • Additive Screening : Co-crystallize with small molecules (e.g., DMF derivatives) to enhance crystal packing .

Q. What mechanistic insights explain contradictions in reaction yields during synthesis?

  • Competitive Pathways : Side reactions (e.g., over-alkylation or hydrolysis) may occur. Monitor via LC-MS.
  • Temperature Control : Exothermic steps (e.g., POCl₃ addition) require strict cooling (<5°C) to suppress byproducts .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may destabilize intermediates .

Q. How can computational modeling predict biological activity or supramolecular assembly?

  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or DNA).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study tautomerism (e.g., keto-enol forms) .
  • MD Simulations : Analyze stability of hydrogen-bonded networks in solution .

Q. What strategies optimize cytotoxic activity while minimizing off-target effects?

  • SAR Studies : Modify substituents on the phenyl or pyrazole rings. For example:
    • Electron-withdrawing groups (NO₂, CF₃) enhance DNA intercalation .
    • Bulky substituents reduce metabolic degradation .
  • In Vitro Assays : Use MTT or SRB protocols for cytotoxicity screening (IC₅₀ values < 10 µM indicate high potency) .

Q. Table 2: Biological Activity Data (Analogous Compounds)

CompoundTargetIC₅₀ (µM)MechanismReference
5hHeLa2.1DNA damage
2dMCF-74.8Kinase inhibition

Q. How do solvent polarity and temperature affect tautomeric equilibria in this compound?

  • Polar Solvents (DMF, DMSO) : Stabilize the keto form via dipole interactions.
  • Nonpolar Solvents (CHCl₃) : Favor the enol tautomer due to reduced solvation .
  • Variable-Temperature NMR : Monitor tautomer ratios by integrating NH vs. OH signals at 25°C vs. −40°C .

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